Tert-butyl 2-chloroquinoline-4-carboxylate
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Overview
Description
Tert-butyl 2-chloroquinoline-4-carboxylate is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of tert-butyl 2-chloroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl 2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions to form corresponding derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Scientific Research Applications
Tert-butyl 2-chloroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Tert-butyl 2-chloroquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the presence of a piperazine ring instead of a quinoline ring.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: This compound also contains a tert-butyl ester group and a piperazine ring, but with an amino group at the para position of the phenyl ring.
The uniqueness of this compound lies in its quinoline core, which imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of various bioactive molecules and materials .
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
tert-butyl 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)18-13(17)10-8-12(15)16-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
IEFGNWFDTFZEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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